molecular formula C15H29BrN2O6 B606373 Bromoacetamido-PEG3-Boc-amine CAS No. 1421933-39-2

Bromoacetamido-PEG3-Boc-amine

Cat. No. B606373
M. Wt: 413.31
InChI Key: LJDJJTQGFJMIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromoacetamido-PEG3-Boc-amine is a PEGylated linker that contains a tert-butyloxy carbonyl (Boc) protecting group . It is a PEG derivative containing a Boc protected amine and a bromide group . The protected amine can be deprotected under mild acidic conditions . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .


Synthesis Analysis

The synthesis of Bromoacetamido-PEG3-Boc-amine involves the use of a Boc protected amine and a bromide group . The protected amine can be deprotected under mild acidic conditions . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular formula of Bromoacetamido-PEG3-Boc-amine is C15H29BrN2O6 . It has a molecular weight of 413.3 g/mol . The structure includes a PEG spacer which increases solubility in aqueous media .


Chemical Reactions Analysis

Bromoacetamido-PEG3-Boc-amine is a PEG linker containing a Boc protected amine and a bromide group . The protected amine can be deprotected under mild acidic conditions . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Bromoacetamido-PEG3-Boc-amine has a molecular weight of 413.3 g/mol . It is a liquid formulation and is soluble in DMF and Ethanol at 10 mg/ml .

Scientific Research Applications

1. N-Boc Protection of Amines

Research by Zeng, Li, and Shao (2012) described an eco-friendly method using PEG-400 for N-Boc protection of various amines at room temperature. This process is significant for the development of N-tert-butyl-carbamates, showing the relevance of PEG-based compounds in organic synthesis (Zeng, Li, & Shao, 2012).

2. Polymer-Peptide Bioconjugates

Morpurgo et al. (2002) explored the effects of polymer grafting on biological activity, using a chemical strategy that involved selective BOC protection, reaction with PEG reagents, and removal of protecting groups. This study highlights the critical role of PEG and Boc-protected amines in creating polymer-peptide conjugates with enhanced pharmacological properties (Morpurgo et al., 2002).

3. Catalysts for Chemoselective N-tert-butyloxycarbonylation

Chantarasriwong et al. (2016) identified N-Bromosuccinimide (NBS) and hexabromoacetone as efficient catalysts for the chemoselective N-tert-butyloxycarbonylation of amines, emphasizing the potential of bromoacetamido-based compounds in selective chemical reactions (Chantarasriwong et al., 2016).

4. Reductive Amination and PEGylation

Bentley, Roberts, and Harris (1998) discussed the use of PEG in reductive amination, a method relevant for conjugating PEG to drug molecules. This process alters the bioavailability, pharmacokinetics, and biological activities of drugs, demonstrating another application of PEG-based compounds in pharmaceuticals (Bentley, Roberts, & Harris, 1998).

5. Synthesis of Macrocyclic Compounds

Pieve, Medina-Molner, and Spingler (2007) significantly improved the synthesis of 1,4,7,10,13-pentaazacyclohexadecane-14,16-dione using Boc as a protecting group. This research exemplifies the utility of Boc-protected compounds in synthesizing complex macrocyclic molecules (Pieve, Medina-Molner, & Spingler, 2007).

Safety And Hazards

Bromoacetamido-PEG3-Boc-amine is not for human or veterinary use . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29BrN2O6/c1-15(2,3)24-14(20)18-5-7-22-9-11-23-10-8-21-6-4-17-13(19)12-16/h4-12H2,1-3H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDJJTQGFJMIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901129321
Record name 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromoacetamido-PEG3-Boc-amine

CAS RN

1421933-39-2
Record name 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421933-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11-Trioxa-2,14-diazahexadecanoic acid, 16-bromo-15-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901129321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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